

# A Head-to-Head Comparison of Covalent and Non-Covalent CDK12 Inhibitors

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Compound of Interest		
Compound Name:	CDK2-IN-13	
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Cyclin-dependent kinase 12 (CDK12) has emerged as a compelling target in oncology. Its critical role in regulating the transcription of genes involved in the DNA damage response (DDR) pathway makes it a focal point for developing novel cancer therapeutics. Small molecule inhibitors of CDK12 have been broadly classified into two categories: covalent and noncovalent inhibitors. This guide provides an objective, data-driven comparison of these two classes of inhibitors, highlighting their mechanisms of action, biochemical and cellular potencies, and selectivity profiles.

# Mechanism of Action: A Tale of Two Binding Modes

Covalent and non-covalent CDK12 inhibitors achieve their therapeutic effect through distinct mechanisms of action, which dictates their duration of action and potential for off-target effects.

Covalent inhibitors form a permanent chemical bond with a specific amino acid residue within the CDK12 protein. A prime example is THZ531, which irreversibly binds to a cysteine residue located outside the ATP-binding pocket of CDK12.[1] This covalent linkage leads to sustained inhibition of CDK12 activity.

Non-covalent inhibitors, on the other hand, bind to the ATP-binding pocket of CDK12 through reversible interactions such as hydrogen bonds and van der Waals forces. Compounds like SR-4835 and CT7439 fall into this category. Their binding is concentration-dependent, and they can be outcompeted by high intracellular concentrations of ATP. Some non-covalent inhibitors,

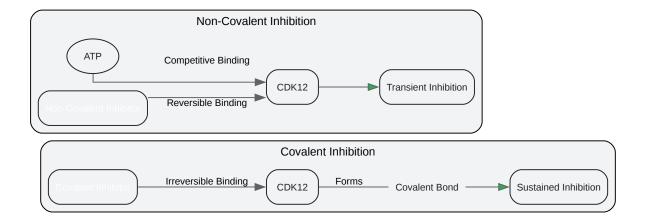




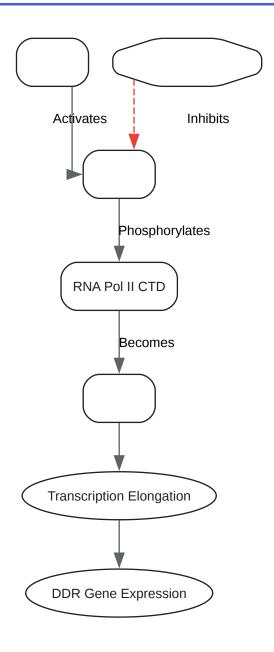


like CT7439, have a dual mechanism, also acting as a "molecular glue" to induce the degradation of CDK12's binding partner, Cyclin K.[2][3]

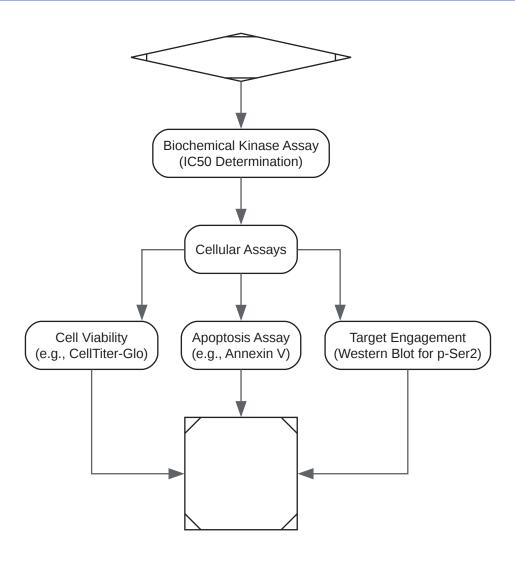












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